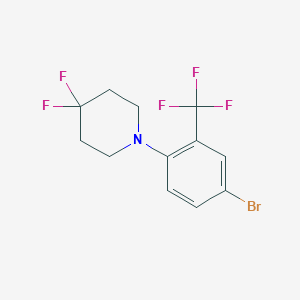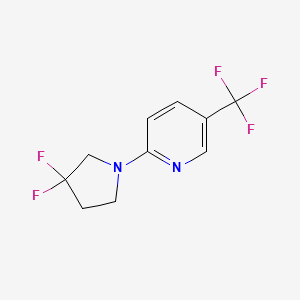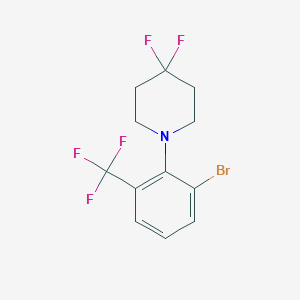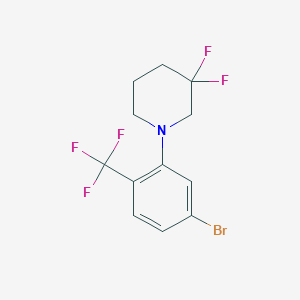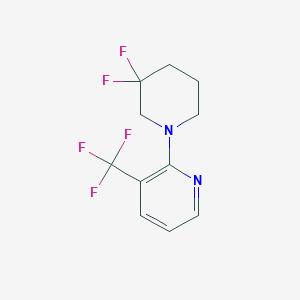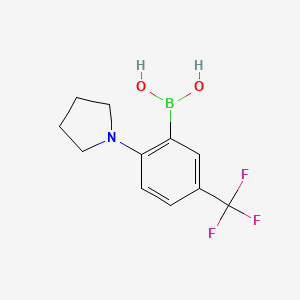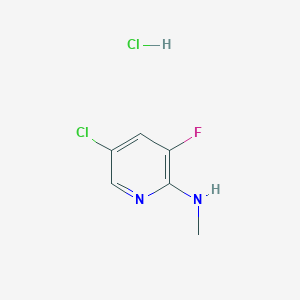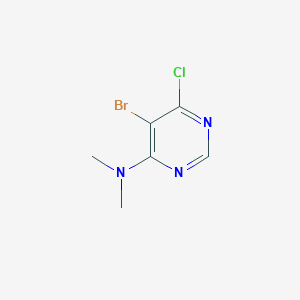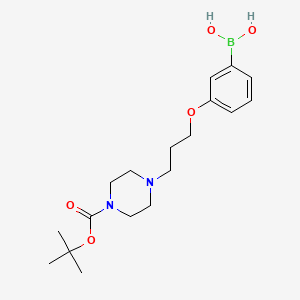
(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with the CAS Number 865314-28-9 . It has a molecular weight of 320.2 and its IUPAC name is 3- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C in an inert atmosphere .
Applications De Recherche Scientifique
Chromatography
Finally, in chromatography, it can be used to modify stationary phases. This modification can lead to improved separation of compounds based on their affinity to the boronic acid moiety, which is particularly useful in the separation of biological molecules like proteins and nucleic acids.
Each of these applications leverages the unique chemical properties of (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid , demonstrating its versatility and importance in scientific research .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is not well understood at this time. The presence of the piperazine ring and the boronic acid group suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and covalent bonding. The tert-butoxycarbonyl group could potentially be involved in prodrug strategies, where it is removed in the body to reveal the active compound .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given the structural features of the compound, it could potentially interact with enzymes or receptors that are involved in a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would likely depend on its specific targets and the pathways they are involved in. Potential effects could range from modulation of enzyme activity to alteration of signal transduction pathways .
Action Environment
The action, efficacy, and stability of (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other molecules or drugs, and individual variations in metabolism and excretion .
Propriétés
IUPAC Name |
[3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-18(2,3)26-17(22)21-11-9-20(10-12-21)8-5-13-25-16-7-4-6-15(14-16)19(23)24/h4,6-7,14,23-24H,5,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMBFXPIKDNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123560 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid | |
CAS RN |
1704063-56-8 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





